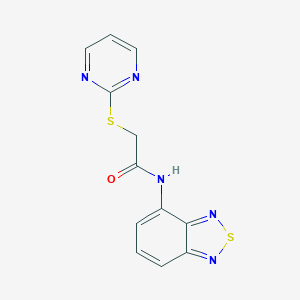![molecular formula C18H14N4O3S2 B269978 N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269978.png)
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hybrid molecule that possesses both benzothiazole and oxadiazole moieties, which are known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it is believed to exhibit its biological activities through various mechanisms. For example, it has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In addition, it has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to exhibit various biochemical and physiological effects. It has been found to exhibit significant antioxidant activity, which can help prevent oxidative stress-induced damage to cells. In addition, it has also been found to exhibit anti-inflammatory activity, which can help reduce inflammation in various tissues.
Advantages and Limitations for Lab Experiments
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, it exhibits significant biological activities, which make it a promising candidate for further research. However, there are also some limitations associated with its use in lab experiments. For example, it has been found to exhibit low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One potential direction is to study its potential use as an antibacterial and antifungal agent. Another potential direction is to study its potential use as a fluorescent probe for the detection of metal ions. Furthermore, it would be interesting to study its potential use as an antioxidant and anti-inflammatory agent in various disease models. Finally, further studies are needed to fully understand the mechanism of action of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide and to identify its potential targets in various biological systems.
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a promising compound with significant potential applications in various fields. Its synthesis method has been well established, and it exhibits significant biological activities. However, further research is needed to fully understand its mechanism of action and to identify its potential targets in various biological systems.
Synthesis Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be achieved through a multistep reaction. The first step involves the synthesis of 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol by reacting 2-methoxyphenyl hydrazine with carbon disulfide and chloroacetic acid. The second step involves the synthesis of 1,3-benzothiazole-2-amine by reacting o-phenylenediamine with carbon disulfide and sulfur. Finally, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is synthesized by reacting 5-(2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol and 1,3-benzothiazole-2-amine with chloroacetic acid.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit significant antibacterial, antifungal, and antitumor activities. In addition, it has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Furthermore, N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
Product Name |
N-(1,3-benzothiazol-2-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
|---|---|
Molecular Formula |
C18H14N4O3S2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N4O3S2/c1-24-13-8-4-2-6-11(13)16-21-22-18(25-16)26-10-15(23)20-17-19-12-7-3-5-9-14(12)27-17/h2-9H,10H2,1H3,(H,19,20,23) |
InChI Key |
KLTLHNGCEATUJX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6a,7,9,9a-Tetrahydrothieno[3',4':5,6][1,4]thiazino[4,3,2-gh]purine 8,8-dioxide](/img/structure/B269898.png)
![3-[(1,1-dioxido-1-benzothien-3-yl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B269901.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B269903.png)

![N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B269910.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B269912.png)
![N-(2,5-dimethoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B269913.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269917.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269925.png)
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B269927.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B269928.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B269930.png)